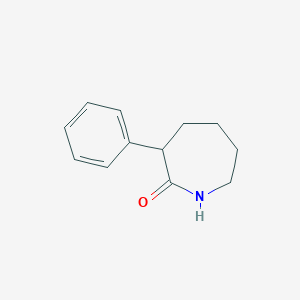

3-Phenylazepan-2-one

Description

3-Phenylazepan-2-one is a seven-membered lactam featuring a phenyl substituent at the third position of the azepanone ring. This compound is synthesized via radical reactions involving azido ketones, such as the reaction of 2-azido-2-phenylcyclohexanone (131) with tributyltin hydride (Bu₃SnH), yielding multiple products including this compound (133) . Its structural framework—a nitrogen-containing heterocycle with aromatic substitution—renders it a versatile intermediate in organic synthesis, particularly for pharmaceutical and materials science applications.

Properties

IUPAC Name |

3-phenylazepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12-11(8-4-5-9-13-12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCYUUFUDKEHDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylazepan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-phenylpropanoic acid with ammonia or an amine under dehydrating conditions to form the azepane ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus pentoxide or thionyl chloride at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as acid-exchanged clays can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylazepan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield amines or alcohols, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Concentrated sulfuric acid for sulfonation, bromine for bromination.

Major Products Formed:

Oxidation: Phenylacetic acid, benzyl alcohol.

Reduction: 3-Phenylazepane, 3-Phenylazepanol.

Substitution: 4-Nitro-3-phenylazepan-2-one, 4-Bromo-3-phenylazepan-2-one.

Scientific Research Applications

3-Phenylazepan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenylazepan-2-one involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The phenyl group enhances its ability to penetrate cell membranes, allowing it to reach intracellular targets. The nitrogen atom in the azepane ring can form hydrogen bonds with biological molecules, influencing their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Azepan-2-one Derivatives

The following compounds share structural and functional similarities with 3-phenylazepan-2-one, differing primarily in substituent groups and ring modifications:

3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one

- Structure : Features an ethyl group and a 3-hydroxyphenyl substituent at position 3, with a methyl group at position 1.

- Molecular Weight : 247.338 g/mol .

- Synthesis: Not explicitly detailed in the evidence, but likely involves alkylation and hydroxylation steps.

3-Amino-3-hexylazepan-2-one

- Structure: Contains a hexyl chain and an amino group at position 3.

- Limited data on synthesis or reactivity is available .

3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one

- Structure : A spirocyclic derivative incorporating an oxygen atom (7-oxa) and a phenyl group.

- Unique Features: The spiro architecture introduces steric constraints, altering reactivity compared to planar azepanones. Safety protocols are emphasized due to undetermined hazards .

Key Observations:

- Substituent Effects: Electron-donating groups (e.g., hydroxyl in 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one) increase solubility and hydrogen-bonding capacity, whereas alkyl chains (e.g., hexyl in 3-Amino-3-hexylazepan-2-one) enhance lipophilicity .

- Ring Modifications: Spirocyclic derivatives (e.g., 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one) exhibit distinct conformational rigidity, influencing binding affinity in drug-receptor interactions .

Physicochemical and Functional Properties

| Property | This compound | 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one | 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one |

|---|---|---|---|

| Molecular Weight (g/mol) | ~205 (estimated) | 247.34 | Not reported |

| Polarity | Moderate | High (due to -OH) | Moderate (spiro-O reduces flexibility) |

| Potential Applications | Heterocyclic synthesis | Drug candidates (e.g., CNS agents) | Advanced materials, catalysis |

Biological Activity

3-Phenylazepan-2-one is an organic compound belonging to the azepane family, characterized by a seven-membered ring containing one nitrogen atom. Its unique structure, with a phenyl group attached to the third carbon, imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C12H15NO. The compound exhibits various chemical reactions, including oxidation, reduction, and substitution, which are critical for its biological interactions. The hydroxyl and phenyl groups in its structure facilitate binding to specific molecular targets such as enzymes and receptors, influencing their activity. The nitrogen atom can form hydrogen bonds with biological molecules, enhancing its potential therapeutic effects.

Biological Activities

Research indicates that this compound possesses several biological activities:

- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial effects against various pathogens. Its ability to penetrate cell membranes enhances its efficacy in targeting intracellular bacteria and fungi.

- Anticancer Potential : Preliminary investigations suggest that this compound may have anticancer properties. It has been shown to modulate cell signaling pathways involved in cancer progression, although further research is needed to elucidate the exact mechanisms.

- Neurological Effects : The compound is being explored for its potential in treating neurological disorders. Its interaction with neurotransmitter receptors could offer therapeutic benefits in conditions like anxiety and depression.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development.

- Anticancer Research : In vitro studies demonstrated that this compound reduced cell viability in cancer cell lines through apoptosis induction. The compound's ability to disrupt cancer cell proliferation pathways highlights its potential as an anticancer agent.

- Neurological Investigation : Research into the neuropharmacological effects of this compound revealed that it could enhance GABAergic transmission, which may contribute to its anxiolytic effects. This finding opens avenues for further exploration in treating anxiety disorders.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 2-Phenylazepane | Seven-membered ring | Limited biological activity |

| 3-Phenylpiperidine | Six-membered ring | Similar pharmacological properties |

| 3-Hydroxy-3-phenylbutan-2-one | Hydroxyl derivative | Enhanced solubility and reactivity |

The comparison illustrates that while other compounds share structural similarities, the presence of the carbonyl group in this compound contributes to its distinct chemical reactivity and biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.